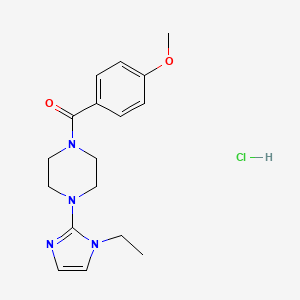

![molecular formula C22H23N3O5 B2662251 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate CAS No. 1351642-72-2](/img/structure/B2662251.png)

3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain an oxazolone ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen . Oxazolones play a significant role in the fields of organic synthesis and drug development .

Synthesis Analysis

The synthesis of oxazol-2(3H)-one derivatives often requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A catalyst-free synthesis method has been reported, using readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .科学的研究の応用

Antimycobacterial Agents

A study by Pedgaonkar et al. (2014) focused on designing derivatives based on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to inhibit Mycobacterium tuberculosis InhA, an enzyme critical for the pathogen's survival. One derivative exhibited promising activity against both drug-sensitive and -resistant strains without cytotoxicity, highlighting the potential for developing new antimycobacterial agents (Pedgaonkar et al., 2014).

Heterocyclic Synthesis

Research by Raslan and Khalil (2003) explored synthesizing heterocyclic compounds containing bridgehead nitrogen atoms, revealing methods for creating various derivatives with potential pharmaceutical applications. This work underscores the versatility of 2-oxobenzo[d]oxazol derivatives in synthesizing complex heterocyclic structures (Raslan & Khalil, 2003).

Antimicrobial Activity

Al-Sultani and Al-lami (2021) investigated new aza-beta lactam and 1,2,3, 4-tetrazole derivatives from 2aminobenzothiazole for their antimicrobial properties. The compounds showed varying degrees of antibacterial activity, indicating the potential for developing new antimicrobial agents from this chemical framework (Al-Sultani & Al-lami, 2021).

Synthesis and Evaluation of Novel Compounds

Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, evaluating their anticonvulsant activity. Some compounds showed promising activity comparable to phenytoin, indicating potential for further development as anticonvulsant agents (Shakya et al., 2016).

Anticancer and Antioxidant Activities

Al-Fayez et al. (2022) synthesized N-substituted saccharins and evaluated them for anti-inflammatory, antioxidant, and anticancer activities. Some compounds exhibited excellent activities, highlighting the chemical's utility in developing potential therapeutic agents (Al-Fayez et al., 2022).

特性

IUPAC Name |

[3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUCYSVTNBELHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)

![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)